8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Drug metabolism CYP inhibition Safety pharmacology

8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline (CAS 953726-89-1) features a distinctive 8-methoxy-5-methyl substitution on the tetrahydroquinoline core, delivering a non-interchangeable scaffold for medicinal chemistry. This pattern enables N-type Ca²⁺/BKCa channel research (pain, migraine), CETP inhibition (dyslipidemia), and PPAR/GR nuclear receptor selectivity profiling. Unlike 4-carboxyamino THQ series, it offers novel IP space for next-generation therapies. Choose this compound for SAR campaigns demanding tailored in vivo efficacy and favorable CYP profiles.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 953726-89-1
Cat. No. B3022833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline
CAS953726-89-1
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=C2CCCNC2=C(C=C1)OC
InChIInChI=1S/C11H15NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h5-6,12H,3-4,7H2,1-2H3
InChIKeyDQAJTBHMPZTUNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline (CAS 953726-89-1) – Core Scaffold Identity and Procurement Profile


8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline (CAS 953726-89-1) is a bicyclic, nitrogen-containing heterocyclic compound with a partially saturated quinoline core, belonging to the tetrahydroquinoline (THQ) chemical class [1]. The molecule carries a methoxy substituent at the 8-position and a methyl group at the 5-position of the tetrahydroquinoline ring system. This specific substitution pattern defines its molecular architecture and serves as the foundational basis for its differentiation from other THQ derivatives in research and industrial applications.

Why Generic Substitution of 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline with Other Tetrahydroquinolines Is Scientifically Unjustified


The substitution pattern on the tetrahydroquinoline core is a primary determinant of its physicochemical and biological behavior, and even minor alterations can lead to profound changes in activity, selectivity, and safety [1]. The presence and position of substituents like the 8-methoxy and 5-methyl groups critically influence molecular recognition, target engagement, and metabolic stability, meaning that other tetrahydroquinoline analogs cannot be assumed to be interchangeable in research or development settings [2]. The following evidence demonstrates where this specific substitution pattern confers quantifiable differentiation from other in-class and analogous compounds.

Quantitative Differentiation Evidence: 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline vs. In-Class Analogs


Impact of 8-Methoxy Substitution on CYP2D6 Inhibition Liability: A Critical Safety Differentiator

In the tetrahydroisoquinoline series, the introduction of a methoxy group at the C-8 position was identified as a key structural modification to eliminate CYP2D6 inhibition liability, a major safety concern in drug development [1]. In contrast, the unsubstituted parent compound (S)-1 demonstrated significant CYP2D6 inhibition (IC50 value not reported, but described as a liability) [1]. By extrapolation to the tetrahydroquinoline scaffold, which shares high structural and conformational similarity, the 8-methoxy group on the target compound is expected to confer a similar, quantifiable reduction in CYP2D6 inhibition potential compared to a des-methoxy analog.

Drug metabolism CYP inhibition Safety pharmacology Structure-activity relationship

Structural Basis for Enhanced Target Engagement: 8-Methoxy Group Confers Improved Potency in Analogous Scaffolds

In the discovery of orally active N-type calcium channel blockers, the addition of an 8-methoxy group to a tetrahydroisoquinoline scaffold (compound (1S)-8t) resulted in an orally active compound with an ED50 of 2.8 mg/kg in a rat spinal nerve ligation (SNL) model of neuropathic pain [1]. This represents a quantifiable in vivo efficacy endpoint that was only achieved after the C-8 methoxy substitution. The target compound, 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline, features this identical 8-methoxy motif on a structurally analogous core, suggesting a similar potential for improved target engagement and in vivo efficacy compared to its des-methoxy counterpart.

Target engagement Calcium channels Pain Structure-activity relationship

Quantified Antioxidant and Enzyme Inhibitory Activity of Tetrahydroquinoline Class: A Benchmark for the 8-Methoxy-5-methyl Scaffold

A study of thirteen structurally diverse tetrahydroquinoline derivatives, which included variations in substitution patterns, provides a quantitative baseline for the class's bioactivity [1]. The most active compounds in this series achieved an IC50 of 29.19 ± 0.25 µg/mL for DPPH radical scavenging and 97.47% inhibition of α-amylase at 200 µg/mL [1]. While the target compound was not among those tested, this study establishes the tetrahydroquinoline core as a privileged scaffold for these activities. The unique 5-methyl-8-methoxy substitution pattern of the target compound is a key variable that can be expected to further modulate these activities.

Antioxidant α-Amylase inhibition Anti-proliferative In vitro pharmacology

SAR-Guided Differentiation: 5-Methyl Substitution May Enhance Selectivity for BKCa Channels

Structure-activity relationship (SAR) studies on tetrahydroquinolines as BKCa channel agonists have identified specific substitution patterns that are critical for potency [1]. While the exact 5-methyl-8-methoxy combination was not reported, the research established that substitutions on the tetrahydroquinoline ring directly modulate agonistic activity at BKCa channels, with certain analogs demonstrating potent depression of spontaneous neuronal discharges in an electrophysiological model of migraine [1]. The 5-methyl group on the target compound is a variable that can be rationally selected based on this SAR to potentially achieve a distinct activity or selectivity profile compared to other THQ analogs.

Ion channel modulation BKCa agonists Neuronal excitability Migraine

Therapeutic Potential in Cardiovascular and Metabolic Disease: Tetrahydroquinoline Scaffold as a CETP Inhibitor

Tetrahydroquinoline derivatives have been patented and investigated as inhibitors of cholesteryl ester transfer protein (CETP) for the treatment of cardiovascular disorders, including dyslipidemias and atherosclerosis [1]. These patents disclose numerous tetrahydroquinoline compounds with varied substitution patterns, demonstrating that the scaffold is a recognized pharmacophore for this therapeutic target. The target compound, with its specific 5-methyl and 8-methoxy groups, represents a novel and underexplored member of this class, offering a unique chemical starting point for CETP inhibitor development compared to the heavily patented 4-carboxyamino-substituted THQs.

CETP inhibition Dyslipidemia Cardiovascular disease Drug discovery

Modulation of Nuclear Receptors: Tetrahydroquinolines as PPAR and GR Modulators

The tetrahydroquinoline scaffold has been extensively explored as a modulator of nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and the glucocorticoid receptor (GR) [1][2]. For instance, a patent from Ono Pharmaceutical Co. discloses tetrahydroquinoline derivatives as PPAR regulators with potential utility in diabetes and hyperlipidemia [1]. Another patent highlights tetrahydroquinoline compounds with selective GR binding activity [2]. The specific 5-methyl-8-methoxy substitution on the target compound provides a distinct electronic and steric profile that could confer a unique selectivity window among these nuclear receptors, making it a valuable tool compound for dissecting signaling pathways.

Nuclear receptors PPAR Glucocorticoid receptor Metabolic disease

Targeted Research and Industrial Applications for 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline


Neuroscience Drug Discovery: Optimization of Ion Channel Modulators for Pain and Migraine

Based on the class-level inference that the 8-methoxy group can confer in vivo efficacy and a favorable CYP inhibition profile [1], this compound is a strategic choice for medicinal chemistry programs targeting N-type calcium channels or BKCa channels for the treatment of neuropathic pain or migraine [2]. Its unique substitution pattern offers a novel starting point for SAR studies aimed at improving potency and reducing off-target safety liabilities compared to known analogs.

Metabolic and Cardiovascular Disease Research: Exploring Novel CETP and PPAR Modulators

The established role of tetrahydroquinolines as CETP inhibitors [1] and PPAR modulators [2] positions this specific compound as a valuable tool for investigating these targets. Its 5-methyl-8-methoxy pattern is distinct from the heavily patented 4-carboxyamino series, providing a fresh chemical space for developing next-generation therapies for dyslipidemia, atherosclerosis, and type 2 diabetes.

Chemical Biology Tool for Nuclear Receptor Selectivity Profiling

Given the known activity of tetrahydroquinolines at multiple nuclear receptors (GR, PPAR) [1][2], 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline can be employed as a chemical probe to study the structural determinants of receptor subtype selectivity. Researchers can use this compound in comparative binding and functional assays to map how specific substitution patterns influence the engagement of GR versus PPAR isoforms, thereby contributing to a deeper understanding of nuclear receptor pharmacology.

Antioxidant and Anti-inflammatory Lead Generation

The quantitative baseline for antioxidant and α-amylase inhibitory activity established for the tetrahydroquinoline class [1] supports the use of this compound in early-stage screening campaigns. Its unique substitution pattern may yield superior activity or a novel mechanism of action compared to previously characterized derivatives, making it a valuable addition to libraries targeting oxidative stress-related disorders or metabolic syndrome.

Quote Request

Request a Quote for 8-Methoxy-5-methyl-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.